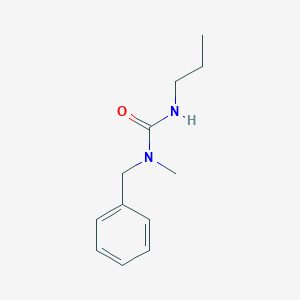
N-benzyl-N-methyl-N'-propylurea
Description
N-Benzyl-N-methyl-N'-propylurea is a trisubstituted urea derivative characterized by a benzyl group attached to one nitrogen, a methyl group on the same nitrogen, and a propyl group on the adjacent urea nitrogen. Urea derivatives often exhibit tunable physicochemical properties due to variations in substituents, influencing solubility, binding affinity, and intermolecular interactions .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-propylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-9-13-12(15)14(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,13,15) |
InChI Key |
IITDCCPHOJECSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
Canonical SMILES |
CCCNC(=O)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., cyclohexyl in CPU) enhance binding to hydrophobic enzyme pockets, as seen in sEH inhibition .
- Electron-Withdrawing Groups : Chlorine or sulfonyl groups (e.g., in Chlorprothixene) improve metabolic stability and target engagement .
- Spacer Functionality : Propylurea in SQDs facilitates energy transfer via dipole-dipole interactions, whereas propylamine spacers promote electron transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


